Clebopride

Beschreibung

Eigenschaften

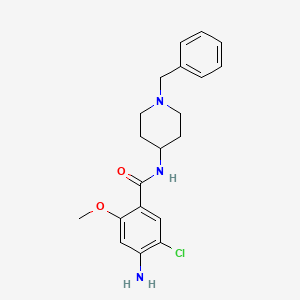

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPWJMCABCPUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57645-39-3 (mono-hydrochloride) | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022831 | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55905-53-8 | |

| Record name | Clebopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55905-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clebopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clebopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clebopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEBOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0A84520Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clebopride's Mechanism of Action at the Dopamine D2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride is a substituted benzamide with prokinetic and antiemetic properties, primarily attributed to its interaction with dopamine D2 receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a specific focus on its engagement with the dopamine D2 receptor. This document synthesizes available quantitative data on its binding affinity, outlines detailed experimental protocols for assessing its pharmacological activity, and visualizes the key signaling pathways and experimental workflows. While this compound's high-affinity binding to the D2 receptor is well-documented, quantitative data on its functional antagonism in downstream signaling pathways, such as cAMP inhibition and β-arrestin recruitment, are less prevalent in publicly available literature. This guide serves as a resource for researchers and professionals in drug development seeking a detailed understanding of this compound's molecular pharmacology.

Introduction

This compound is a gastroprokinetic and antiemetic agent that has been used in the management of various gastrointestinal motility disorders.[1][2] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 receptors.[1][2] Dopamine, a key neurotransmitter in the central and peripheral nervous systems, exerts inhibitory effects on gastrointestinal motility.[1] By blocking D2 receptors, this compound mitigates this inhibitory action, thereby enhancing gastrointestinal transit. Additionally, its antiemetic effects are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Beyond its primary action on D2 receptors, this compound also exhibits partial agonism at serotonin 5-HT4 receptors, which further contributes to its prokinetic activity by promoting acetylcholine release and subsequent smooth muscle contraction.

Quantitative Data: Receptor Binding Affinity

This compound demonstrates high and selective affinity for the dopamine D2 receptor. The following tables summarize the available quantitative data from in vitro radioligand binding assays.

Table 1: Binding Affinity of this compound for Dopamine D2 Receptors

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 3.5 nM | Bovine brain membranes | Not Specified | --INVALID-LINK-- |

| KD | 1.5 nM | Canine brain striatum | [3H]Spiperone | --INVALID-LINK-- |

| KD | 14 nM | Canine brain striatum | Iodo-azido-clebopride | --INVALID-LINK-- |

Table 2: Binding Affinity of this compound for Other Receptors

| Receptor | Parameter | Value | Species/Tissue | Reference |

| α2-adrenergic | Ki | 780 nM | Bovine brain membranes | --INVALID-LINK-- |

| 5-HT2 | Lower Affinity | Not Quantified | Bovine brain membranes | --INVALID-LINK-- |

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks the binding of dopamine, thereby preventing this inhibitory signaling and maintaining or increasing cAMP levels.

β-Arrestin Pathway

In addition to G-protein signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. As an antagonist, this compound would be expected to block dopamine-induced β-arrestin recruitment to the D2 receptor.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]spiperone.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Radioligand: [3H]spiperone

-

Non-specific binding control: Haloperidol (10 µM) or (+)-Butaclamol (10 µM)

-

This compound at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations or vehicle (for total binding) or non-specific binding control.

-

[3H]spiperone at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D2 Receptor Antagonism

This protocol outlines a method to determine the functional antagonism of this compound at the D2 receptor by measuring its ability to reverse dopamine-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (adenylyl cyclase activator)

-

Dopamine (agonist)

-

This compound at various concentrations

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) to all wells except the basal control. Simultaneously, add forskolin to all wells (except basal) to stimulate cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

β-Arrestin Recruitment Assay

This protocol describes a general method to assess the effect of this compound on dopamine-induced β-arrestin recruitment to the D2 receptor, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).

Materials:

-

HEK293 cells co-expressing D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).

-

Cell culture medium

-

Assay buffer

-

Dopamine (agonist)

-

This compound at various concentrations

-

Bioluminescent substrate (e.g., coelenterazine h)

-

Plate reader capable of detecting BRET or FRET signals

Procedure:

-

Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate.

-

Compound Addition: Add various concentrations of this compound to the wells, followed by a fixed concentration of dopamine.

-

Substrate Addition: Add the bioluminescent substrate.

-

Signal Detection: Immediately measure the light emission at wavelengths corresponding to the donor and acceptor using a plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the dopamine-induced BRET signal in the presence of this compound indicates antagonism. Determine the IC50 value from the dose-response curve.

Conclusion

This compound's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor. This is well-supported by robust in vitro binding data demonstrating high affinity in the low nanomolar range. This antagonism at D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone accounts for its prokinetic and antiemetic effects, respectively. While the downstream consequences of this antagonism, such as the inhibition of Gαi/o signaling and β-arrestin recruitment, are the presumed functional outcomes, specific quantitative data for this compound in these functional assays are not widely reported in the available scientific literature. Further research is warranted to fully characterize the functional pharmacology of this compound at the D2 receptor and to elucidate the quantitative aspects of its partial agonism at 5-HT4 receptors. This guide provides a foundational understanding for researchers and clinicians working with this compound.

References

Clebopride: A Comprehensive Technical Guide on its Gastroprokinetic and Antiemetic Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride is a substituted benzamide with potent gastroprokinetic and antiemetic properties. Its therapeutic efficacy stems from a dual mechanism of action, primarily involving dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism. This technical guide provides an in-depth exploration of the molecular and physiological basis of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Introduction

Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, along with nausea and vomiting, represent significant clinical challenges, impacting patient quality of life and healthcare resources. This compound has emerged as a valuable therapeutic agent in the management of these conditions.[1][2] Its clinical utility is rooted in its distinct pharmacological profile, which combines dopamine D2 receptor blockade with agonistic activity at 5-HT4 receptors.[3] This dual action synergistically enhances gastrointestinal motility and suppresses emetic signals.

Mechanism of Action

This compound exerts its gastroprokinetic and antiemetic effects through two primary molecular targets:

Dopamine D2 Receptor Antagonism

Dopamine, acting on D2 receptors in the gastrointestinal tract, has an inhibitory effect on motility.[3] this compound competitively antagonizes these receptors, thereby disinhibiting cholinergic neurons in the myenteric plexus. This leads to an increased release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, resulting in enhanced smooth muscle contraction and accelerated gastric emptying.[4]

Furthermore, this compound's antiemetic action is mediated by its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The CTZ is a crucial area for detecting emetic substances in the blood and relaying signals to the vomiting center. By antagonizing D2 receptors in the CTZ, this compound effectively suppresses nausea and vomiting.

Serotonin 5-HT4 Receptor Agonism

Serotonin (5-HT) plays a complex role in regulating gastrointestinal function. Activation of 5-HT4 receptors, which are expressed on enteric neurons, also stimulates the release of acetylcholine. This compound acts as an agonist at these receptors, further augmenting cholinergic transmission and contributing to its prokinetic effects. This action complements its D2 receptor antagonism, leading to a more robust stimulation of gastrointestinal motility.

Signaling Pathways

The binding of this compound to its target receptors initiates intracellular signaling cascades that ultimately modulate gastrointestinal function.

Quantitative Data

The following tables summarize key quantitative data related to this compound's pharmacological profile and clinical efficacy.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |

| Dopamine D2 | This compound | 1.5 | Canine brain striatum | |

| Dopamine D2 | Iodo-azido-clebopride | 14 | Canine brain striatum | |

| 5-HT4 | This compound | Data not available | - | - |

Table 2: In Vitro and In Vivo Potency

| Parameter | Value | Assay/Model | Reference |

| IC50 (hERG potassium channel) | 0.62 ± 0.30 µM | Whole-cell patch clamp in CHO cells |

Table 3: Clinical Efficacy in Gastroparesis

| Study Population | Intervention | Comparator | Outcome | Relative Risk (RR) (95% CI) | P-score | Reference |

| Gastroparesis (25 trials) | This compound | Placebo | Global symptom improvement | 0.30 (0.16 - 0.57) | 0.99 | |

| Idiopathic/Mixed Etiology Gastroparesis (12 trials) | This compound | Placebo | Global symptom improvement | 0.30 | 0.93 |

Table 4: Clinical Efficacy in Functional Dyspepsia

| Study | Intervention | Comparator | Outcome | Result | Reference |

| Bavestrello et al., 1985 | This compound (0.5 mg TID) | Placebo | Symptom reduction and roentgenological findings | This compound significantly more effective (P ≤ 0.001) | |

| Sabbatini et al., 1991 | This compound (0.5 mg TID) | Cisapride (10 mg TID) | Reduction in dyspeptic symptoms | Both drugs induced significant reduction (p < 0.001) |

Table 5: Antiemetic Efficacy

| Study | Condition | Intervention | Comparator | Outcome | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Duarte et al., 1985 | Postoperative nausea and vomiting | this compound (2 mg IM) | Placebo | Prevention of nausea and vomiting | this compound better than placebo (P ≤ 0.05 for nausea, P ≤ 0.001 for vomiting) | | | Anonymous, 1989 | Cisplatin-induced vomiting | this compound (1 mg/kg IV) | Metoclopramide (10 mg/kg IV) | Antiemetic activity | Similar efficacy at this dose | |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Dopamine D2 Receptor Competitive Binding Assay

Protocol:

-

Membrane Preparation: Striatal tissue from a suitable animal model (e.g., canine, rat) is homogenized in ice-cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction, which is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT4 Receptor Agonist Functional Assay (cAMP Measurement)

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured to confluence in appropriate media.

-

Agonist Stimulation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The effective concentration that produces 50% of the maximal response (EC50) is calculated using non-linear regression.

In Vivo Gastric Emptying Assay (Phenol Red Method)

Protocol:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the test meal.

-

Test Meal Administration: A test meal containing a non-absorbable marker, phenol red, is administered by oral gavage.

-

Sample Collection: At a specific time after the test meal, the animals are euthanized, and their stomachs are clamped and removed.

-

Phenol Red Quantification: The stomach contents are homogenized, and the concentration of phenol red is determined spectrophotometrically.

-

Calculation: The amount of phenol red remaining in the stomach is compared to the amount in the stomachs of control animals euthanized immediately after receiving the test meal to calculate the percentage of gastric emptying.

Antiemetic Activity Assay (Apomorphine-Induced Emesis in Dogs)

Protocol:

-

Animal Preparation: Dogs are fasted and acclimatized to the experimental setting.

-

Drug Administration: this compound or a placebo is administered via a suitable route (e.g., intravenous, subcutaneous).

-

Emetic Challenge: After a specified pretreatment time, an emetic agent such as apomorphine is administered to induce vomiting.

-

Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.

-

Data Analysis: The antiemetic efficacy of this compound is determined by comparing the frequency and latency of emesis in the treated group versus the control group.

Conclusion

This compound's dual mechanism of action, involving dopamine D2 receptor antagonism and 5-HT4 receptor agonism, provides a robust pharmacological basis for its efficacy as a gastroprokinetic and antiemetic agent. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further investigate and develop therapies for gastrointestinal motility disorders. Future research should focus on elucidating the precise binding kinetics of this compound at the 5-HT4 receptor and exploring its potential in other related conditions.

References

- 1. A double-blind comparison of this compound and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of cisapride and this compound in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Biological Fate of Clebopride: A Deep Dive into its Pharmacokinetics and Metabolism in Preclinical Models

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic and metabolic profiles of clebopride in key animal models. This whitepaper provides a critical resource for the ongoing evaluation and development of this gastroprokinetic and antiemetic agent, presenting meticulously compiled quantitative data, detailed experimental methodologies, and novel visual representations of its biological journey.

This compound, a substituted benzamide, has demonstrated notable efficacy in treating various gastrointestinal motility disorders. A thorough comprehension of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for predicting its behavior in humans and ensuring its safe and effective clinical use. This guide synthesizes available data from studies in rats, dogs, and rabbits to provide a holistic view of the compound's disposition.

Quantitative Pharmacokinetic Profile of this compound

The systemic exposure and disposition of this compound exhibit significant variability across different animal species and routes of administration. Oral administration in rats is characterized by low systemic bioavailability due to extensive first-pass metabolism, a phenomenon where the drug is heavily metabolized in the liver before reaching systemic circulation[1]. In contrast, dogs show more linear pharmacokinetics, although the potential for enterohepatic recycling—a process where the drug is excreted in the bile and then reabsorbed in the intestine—may influence its concentration in the plasma over time[1].

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs, offering a comparative overview of its behavior following intravenous, intramuscular, and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) |

| Intravenous | 10 | ~7 (at 5 min) | N/A | 47 | 1.6 - 3.2 | - |

| Oral | 100 | 7.5 (first peak) | 30 | - | - | - |

Data compiled from available literature. Cmax for intravenous administration is the concentration measured at the earliest time point. A bi-modal concentration-time curve was observed after oral administration in rats.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) |

| Intravenous | 10 | - | N/A | 104 | 3.17 | 25.4 ± 3.4 |

| Intramuscular | 10 | - | - | 69.5 ± 9.5 | 2.43 ± 0.18 | - |

| Oral | 10 | 0.3 - 0.35 | 15 - 45 | ~27 | - | - |

Data compiled from available literature. Intramuscular and oral administration data are from separate studies with potentially different experimental conditions.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in rats, rabbits, and dogs, with several metabolites identified. The primary metabolic transformations involve N-debenzylation and amide hydrolysis[1]. N-debenzylation results in the formation of N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide, while amide hydrolysis yields 4-amino-5-chloro-2-methoxybenzoic acid[1]. Further biotransformation includes N4-glucuronidation of the parent compound and its metabolites in all three species[2]. In dogs, 2-methoxy-4-amino-5-chlorobenzoic acid has also been detected as a metabolite.

Experimental Protocols

A standardized approach is crucial for obtaining reliable and reproducible pharmacokinetic data. The following outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in animal models.

1. Animal Models and Housing:

-

Species: Wistar rats and Beagle dogs are commonly used models.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, with fasting overnight before oral administration.

2. Drug Administration:

-

Oral (PO): For rats, this compound is typically administered via oral gavage using a suitable gavage needle to ensure accurate dosing directly into the stomach. For dogs, the drug can be administered in capsules.

-

Intravenous (IV): The drug is administered as a bolus injection into a suitable vein, such as the tail vein in rats or the cephalic vein in dogs.

-

Intramuscular (IM): The drug is injected into a major muscle mass, such as the quadriceps in dogs.

3. Blood Sample Collection:

-

Rats: Serial blood samples are collected from the tail vein at predetermined time points post-dosing.

-

Dogs: Blood samples are typically collected from the cephalic or jugular vein. The use of an indwelling catheter can reduce stress on the animal during intensive sampling schedules.

4. Sample Processing and Analysis:

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate measurement of drug levels.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), volume of distribution (Vd), and clearance (CL).

Logical Relationships in this compound Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by a combination of physiological and drug-specific factors. Understanding these relationships is essential for interpreting experimental data and extrapolating findings to different species.

This technical guide serves as a foundational resource for researchers engaged in the development of this compound and other benzamide derivatives. The presented data and methodologies aim to facilitate a more informed and efficient drug development process, ultimately contributing to the advancement of therapies for gastrointestinal disorders.

References

Clebopride's Affinity for Serotonin 5-HT4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a substituted benzamide with prokinetic and antiemetic properties. Its mechanism of action is primarily attributed to its dopamine D2 receptor antagonism. However, emerging evidence has highlighted its interaction with the serotonin 5-HT4 receptor, contributing to its therapeutic profile. This technical guide provides an in-depth analysis of this compound's affinity for the 5-HT4 receptor, consolidating available data, outlining experimental methodologies, and visualizing key signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative binding and functional data for this compound at the 5-HT4 receptor in publicly accessible literature, a comprehensive comparative table cannot be constructed at this time. Qualitative descriptions from various studies are summarized below.

Table 1: Qualitative Summary of this compound's Interaction with 5-HT4 Receptors

| Parameter | Observation | Source |

| Binding Affinity | Ligand binding studies have demonstrated that this compound binds to 5-HT4 serotonin receptors. | [1][2] |

| Functional Activity | Acts as a partial agonist at the human cardiac 5-HT4 receptor. In human atrial preparations, it can act as both an agonist and an antagonist. | [1][3] |

| Receptor Selectivity | This compound is a potent antagonist at D2-dopamine receptors, with a reported Ki value of approximately 2 nM. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).

-

Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Functional Assay: cAMP Accumulation

This protocol measures the functional activity of this compound as a 5-HT4 receptor agonist or antagonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT4 signaling pathway.

a. Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).

-

Cell Culture Medium.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Lysis Buffer.

b. Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96-well plates and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of serotonin (typically the EC80 concentration).

-

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.

-

Antagonist Mode: Determine the IC50 of this compound in inhibiting the serotonin-induced cAMP production.

-

Workflow for cAMP Functional Assay

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to the Gs alpha subunit of the G-protein complex.

Canonical Gs-Coupled Signaling Pathway

Canonical 5-HT4 Receptor Signaling

Conclusion

This compound exhibits a notable interaction with the serotonin 5-HT4 receptor, acting as a partial agonist. This activity likely contributes to its prokinetic effects in the gastrointestinal tract. While direct quantitative binding affinity data remains to be fully elucidated in publicly available literature, the functional consequences of this interaction are evident from studies on isolated tissues. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this compound and other ligands at the 5-HT4 receptor. Future studies focusing on radioligand displacement assays are warranted to definitively quantify this compound's binding affinity and to build a more complete picture of its receptor interaction profile.

References

In-Vitro Binding Affinity of Clebopride to Dopamine and Other Neuroreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a substituted benzamide with prokinetic and antiemetic properties, primarily attributed to its interaction with dopamine receptors. A comprehensive understanding of its in-vitro binding affinity to various dopamine receptor subtypes and other neuroreceptors is crucial for elucidating its mechanism of action, predicting its pharmacological profile, and guiding further drug development. This technical guide provides a detailed overview of the in-vitro binding characteristics of this compound, methodologies for its assessment, and the relevant signaling pathways.

Data Presentation: In-Vitro Binding Affinity of this compound

The binding affinity of this compound has been characterized at various dopamine and serotonin receptor subtypes, as well as adrenergic receptors. The following table summarizes the available quantitative and qualitative data from in-vitro studies.

| Receptor Subtype | Binding Affinity (Ki/Kd) | Qualitative Affinity | Tissue/System | Reference |

| Dopamine Receptors | ||||

| D2 | Ki: 3.5 nM, Kd: 1.5 nM, Ki: ~2 nM | High | Bovine brain membranes, Canine brain striatum | [1][2][3] |

| D3 | Not Reported | Intermediate | Recombinant cell lines | [2] |

| D4 | Not Reported | High | Recombinant cell lines | [2] |

| D1 | Not Reported | Poor/Low | Bovine brain membrane | |

| Serotonin Receptors | ||||

| 5-HT4 | Not Reported | Binds/Partial Agonist | Human atrium, gut | |

| 5-HT2 | Not Reported | Lower Affinity | Bovine brain membrane | |

| 5-HT3 | Not Reported | Acts on | - | |

| Adrenergic Receptors | ||||

| α2 | Ki: 780 nM | Lower Affinity | Bovine brain membranes | |

| α1 | Not Reported | No Affinity | Bovine brain membrane |

Note: While qualitative descriptions of binding to D3, D4, and 5-HT4 receptors are available, specific Ki or Kd values for this compound at these targets are not consistently reported in the reviewed literature.

Experimental Protocols

The determination of in-vitro binding affinities for this compound predominantly relies on radioligand displacement assays. These assays measure the ability of this compound to compete with a radiolabeled ligand for binding to a specific receptor.

General Radioligand Displacement Assay Protocol (for Dopamine D2 Receptors)

This protocol is a generalized representation based on methodologies described for dopamine receptor binding assays.

1. Membrane Preparation:

-

Tissue source: Bovine brain membranes or canine striatal homogenates are commonly used due to their high density of dopamine D2 receptors.

-

Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.

-

Final Preparation: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

Membrane suspension

-

Radioligand: [3H]spiperone is a commonly used radioligand for D2-like dopamine receptors.

-

Competing Ligand: Increasing concentrations of unlabeled this compound.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions like MgCl2 and CaCl2.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

5. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a saturating, unlabeled ligand (e.g., haloperidol or sulpiride).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Radioligand Displacement Assay

References

- 1. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

Neuroleptic malignant syndrome as a potential fatal side effect of clebopride

Neuroleptic Malignant Syndrome: A Potential Fatal Side Effect of Clebopride

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Neuroleptic Malignant Syndrome (NMS) is a rare, yet life-threatening, neurological emergency associated with the use of dopamine receptor antagonists.[1] this compound, a substituted benzamide with potent dopamine D2 receptor blocking properties, is utilized for its prokinetic and antiemetic effects.[2][3] Its mechanism of action, centered on D2 receptor antagonism, places it within the class of drugs that can precipitate NMS.[4][5] This technical guide provides an in-depth analysis of NMS as a potential side effect of this compound, detailing the underlying pathophysiology, diagnostic criteria, and management strategies. The information is intended for researchers, scientists, and drug development professionals to foster a deeper understanding and awareness of this critical adverse drug reaction.

Introduction to this compound and Neuroleptic Malignant Syndrome

This compound is a gastroprokinetic and antiemetic agent that primarily functions as a selective dopamine D2 receptor antagonist. Its therapeutic effects are derived from blocking D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain. However, this antagonism is not limited to the intended sites and extends to dopaminergic pathways in the central nervous system, including the nigrostriatal and hypothalamic pathways.

Neuroleptic Malignant Syndrome (NMS) is an idiosyncratic, life-threatening reaction precipitated by agents that block dopamine receptors. It is characterized by a distinctive tetrad of symptoms: hyperthermia, severe muscle rigidity, altered mental status, and autonomic dysfunction. While more commonly reported with high-potency antipsychotics, NMS has been associated with virtually all neuroleptic agents, including antiemetics with dopamine-blocking properties. Given this compound's potent D2 antagonism, a theoretical and clinically relevant risk of inducing NMS exists. Early diagnosis and immediate cessation of the offending agent are critical to prevent significant morbidity and mortality, which can range from 5% to 20%.

Pathophysiology of D2 Antagonism-Induced NMS

The primary mechanism underlying NMS is the abrupt and significant reduction of central dopamine activity resulting from D2 receptor blockade. This blockade disrupts critical physiological functions regulated by dopamine, leading to the cascade of symptoms seen in NMS.

Key Pathophysiological Events:

-

Hypothalamic D2 Blockade: The hypothalamus is crucial for thermoregulation. Dopaminergic pathways help regulate the body's temperature set-point. Blockade of D2 receptors in this region is believed to cause a sudden elevation of this set-point and impair heat-dissipating mechanisms like sweating and vasodilation, leading to severe hyperthermia.

-

Nigrostriatal Pathway Blockade: The nigrostriatal pathway is integral to motor control. D2 antagonism in this area leads to a state of profound dopamine depletion, resulting in the classic "lead-pipe" muscle rigidity, tremors, and other extrapyramidal symptoms.

-

Muscle Hypermetabolism and Rhabdomyolysis: The intense and sustained muscle contractions generate excessive heat, further exacerbating hyperthermia. This extreme muscular activity leads to the breakdown of skeletal muscle tissue (rhabdomyolysis), releasing myoglobin and creatine kinase (CK) into the bloodstream. This cascade can result in acute kidney injury.

-

Autonomic Nervous System Disruption: The central dopamine blockade removes tonic inhibition from the sympathetic nervous system, leading to sympathoadrenal hyperactivity and profound autonomic instability. This manifests as tachycardia, labile blood pressure, and diaphoresis.

Clinical Presentation and Diagnostic Data

The diagnosis of NMS is made on clinical grounds, supported by laboratory findings. The onset typically occurs within days to two weeks after initiating or increasing the dose of a dopamine antagonist.

Diagnostic Criteria

While several diagnostic criteria sets exist, they share core features. The diagnosis requires a history of dopamine antagonist exposure plus the presence of major clinical features.

Table 1: Core Diagnostic Indicators for Neuroleptic Malignant Syndrome

| Category | Indicator | Typical Finding |

|---|---|---|

| Major Criteria | Hyperthermia | Temperature >38°C (>100.4°F) on at least two occasions, without another cause. |

| Muscle Rigidity | Severe, generalized "lead-pipe" rigidity. | |

| Altered Mental Status | Agitation, delirium, confusion, or coma. | |

| Autonomic Dysfunction | Tachycardia | Heart rate increase ≥25% above baseline. |

| Blood Pressure Lability | Fluctuations in systolic (≥25 mmHg) or diastolic (≥20 mmHg) pressure within 24 hours. | |

| Diaphoresis | Profuse sweating. | |

| Tachypnea | Respiratory rate ≥50% above baseline. | |

| Laboratory Findings | Creatine Kinase (CK) | Markedly elevated, typically at least 4 times the upper limit of normal, often >1000 U/L. |

| Leukocytosis | Elevated white blood cell count (e.g., 10,000-40,000 cells/mm³). | |

| Metabolic Acidosis | Indicated by blood gas analysis. |

| | Myoglobinuria | Presence of myoglobin in urine secondary to rhabdomyolysis. |

Experimental Protocols: Clinical Assessment

The protocol for diagnosing NMS is a process of clinical evaluation and exclusion of other conditions.

-

Confirm Exposure: Document the administration of this compound or another dopamine antagonist, including initiation date, dosage, and any recent dose adjustments.

-

Clinical Examination: Assess for the cardinal features:

-

Temperature: Measure core body temperature regularly.

-

Musculoskeletal: Evaluate muscle tone in all extremities to identify lead-pipe rigidity.

-

Neurological: Perform a thorough neurological exam to assess mental status and rule out other central nervous system pathologies.

-

Autonomic Function: Monitor heart rate, blood pressure, respiratory rate, and diaphoresis continuously.

-

-

Laboratory Analysis:

-

Blood Work: Order a complete blood count (CBC), comprehensive metabolic panel, and serum creatine kinase (CK) level. CK should be measured serially.

-

Urinalysis: Test for myoglobin to assess for rhabdomyolysis.

-

Infectious Workup: Perform blood cultures, urine cultures, and chest X-ray to rule out sepsis. A lumbar puncture may be necessary to exclude central nervous system infections.

-

-

Differential Diagnosis: Actively exclude other conditions such as serotonin syndrome, malignant hyperthermia, malignant catatonia, and central nervous system infections.

References

- 1. Case Report: Neuroleptic malignant syndrome in a 15-year-old female following of psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Malate? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. droracle.ai [droracle.ai]

- 5. [Pathophysiology and therapy of malignant neuroleptic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Dopamine D2 Receptor: A Technical Guide to the Molecular Targets of Clebopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride, a substituted benzamide, is well-recognized for its prokinetic and antiemetic properties, which are primarily attributed to its potent antagonism of the dopamine D2 receptor. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with a range of other molecular targets. Understanding this broader target engagement is crucial for a comprehensive grasp of its therapeutic effects and potential side effects. This technical guide provides an in-depth overview of the molecular targets of this compound beyond the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Expanded Pharmacological Profile of this compound

This compound's molecular interactions extend to several other receptor systems, including serotonin and adrenergic receptors. This multi-target profile likely contributes to its overall clinical efficacy and provides avenues for the development of more selective therapeutic agents.

Serotonin Receptor Interactions

This compound exhibits notable activity at multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, which play a critical role in regulating gastrointestinal motility and sensation.

-

5-HT4 Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT4 receptors.[1][2][3] This agonism is thought to contribute significantly to its prokinetic effects by facilitating the release of acetylcholine, a key neurotransmitter in promoting gut motility.[1] Functional studies in human atrial preparations have demonstrated that this compound can act as both an agonist and an antagonist at 5-HT4 receptors, depending on the experimental conditions.[2]

-

5-HT3 Receptor Antagonism: Evidence suggests that this compound also possesses antagonistic activity at 5-HT3 receptors. This action is likely to contribute to its antiemetic effects, as 5-HT3 receptors are well-established mediators of nausea and vomiting.

-

5-HT2 Receptor Binding: Receptor binding assays have shown that this compound has a relatively lower affinity for the 5-HT2 serotonin receptor.

Adrenergic Receptor Interactions

-

α2-Adrenergic Receptor Antagonism: this compound binds to and antagonizes α2-adrenergic receptors. This interaction can enhance acetylcholine release from cholinergic neurons in the gut, further contributing to its prokinetic activity by blocking the inhibitory effects of norepinephrine on acetylcholine release.

Other Dopamine Receptor Subtypes

While the focus of this guide is on non-dopamine receptors, it is noteworthy that this compound also displays affinity for other dopamine receptor subtypes beyond D2.

-

D3 and D4 Receptor Binding: Studies on this compound analogues have indicated high selectivity for D2-like receptor subtypes, including D3 and D4 receptors. One study notes that this compound binds with intermediate affinity to D3 receptors and high affinity to D4 receptors.

Other Molecular Targets

-

hERG Potassium Channel Blockade: At supratherapeutic concentrations, this compound has been shown to block the human ether-à-go-go-related gene (hERG) potassium channel, which could have implications for cardiac safety.

Quantitative Analysis of this compound's Target Binding and Functional Activity

To facilitate a clear comparison of this compound's affinity and potency at its various molecular targets, the following table summarizes the available quantitative data.

| Target Receptor/Channel | Parameter | Value (nM) | Species/Tissue | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | Ki | 3.5 | Bovine Brain Membranes | MedChemExpress |

| Dopamine D3 | Ki | Intermediate Affinity | Recombinant | |

| Dopamine D4 | Ki | High Affinity | Recombinant | |

| Serotonin Receptors | ||||

| 5-HT2 | Ki | Lower Affinity | Bovine Brain Membranes | |

| Adrenergic Receptors | ||||

| α2-Adrenergic | Ki | 780 | Bovine Brain Membranes | MedChemExpress |

| Ion Channels | ||||

| hERG Potassium Channel | IC50 | 620 | hERG-transfected CHO cells | |

| Functional Assays | ||||

| ETS-induced gastric strip contraction | IC50 | 430 | Guinea Pig Stomach | MedChemExpress |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's interactions with its non-dopaminergic targets and a typical experimental workflow for its characterization.

Caption: Signaling pathways of this compound at 5-HT4 and α2-adrenergic receptors.

Caption: Workflow for characterizing this compound's molecular targets.

Detailed Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radiolabeled ligand for the target receptor).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (e.g., cAMP Measurement for Gs/Gi-Coupled Receptors)

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at a specific G-protein coupled receptor.

General Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CHO) that endogenously or recombinantly expresses the target receptor.

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate.

-

For Gi-coupled receptors (e.g., α2-adrenergic), pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Add varying concentrations of this compound to the wells.

-

For agonist testing (e.g., at 5-HT4 receptors), incubate the cells with this compound alone. For antagonist testing (e.g., at α2-adrenergic receptors), co-incubate with a known agonist.

-

Incubate the plate for a specific time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

-

For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist-induced response).

-

Conclusion

This compound's pharmacological actions are not limited to dopamine D2 receptor antagonism. Its interactions with serotonin 5-HT4, 5-HT3, and α2-adrenergic receptors, as well as other dopamine receptor subtypes, contribute to its overall therapeutic profile. A comprehensive understanding of this polypharmacology is essential for optimizing its clinical use and for guiding the development of future gastrointestinal and antiemetic therapies with improved selectivity and safety profiles. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing the field of gastrointestinal pharmacology.

References

A Technical Guide to the In-Vitro Solubility and Stability of Clebopride Malate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability characteristics of clebopride malate, a dopamine D2 receptor antagonist and 5-HT4 receptor partial agonist, for its effective use in in-vitro research settings. Accurate preparation of stock solutions and an understanding of the compound's stability are critical for generating reliable and reproducible experimental data.

This compound Malate: Solubility Profile

This compound malate is the malate salt of this compound, formulated to enhance its aqueous solubility. The following tables summarize its solubility in various solvents commonly used for in-vitro studies. It is crucial to use fresh, anhydrous solvents, as moisture can significantly impact the solubility and stability of the compound[1].

Table 1.1: Quantitative Solubility Data

| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |

| DMSO | 100 mg/mL | ~196.9 mM | Use fresh, anhydrous DMSO. | [1] |

| DMSO | 34 mg/mL | ~66.9 mM | Sonication is recommended to aid dissolution. | [2][3] |

| Water | 33 mg/mL | ~65.0 mM | - | [1] |

| Ethanol | 12 mg/mL | ~23.6 mM | - |

Molecular Weight of this compound Malate: 507.96 g/mol

Table 1.2: Qualitative Solubility Data

| Solvent | Solubility Description | Source(s) |

| Water | Sparingly soluble | |

| Methanol | Sparingly soluble | |

| Anhydrous Ethanol | Slightly soluble | |

| Methylene Chloride | Practically insoluble |

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of this compound malate. Degradation can lead to inaccurate concentration measurements and potentially confounding biological effects from degradation products.

Table 2.1: Recommended Storage Conditions

| Format | Storage Temperature | Duration | Notes | Source(s) |

| Solid Powder | -20°C | 3 years | Store under inert gas if possible. | |

| Stock Solution (in DMSO) | -80°C | 6 - 12 months | Aliquot to avoid repeated freeze-thaw cycles. | |

| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. |

General Stability Considerations:

-

Moisture: Keep the solid compound and stock solutions sealed and protected from moisture.

-

In-Vitro Metabolism: Studies using rabbit liver homogenates have shown that this compound can be metabolized via amide hydrolysis and N-debenzylation. Researchers using metabolically active cell systems (e.g., primary hepatocytes) should be aware of potential biotransformation.

-

Cell Culture Media Stability: The stability of compounds in complex aqueous environments like cell culture media can be limited. Factors such as pH, temperature (typically 37°C), dissolved oxygen, and interaction with media components can lead to degradation over time. It is highly recommended to perform a stability test under specific experimental conditions (see Protocol 22.2).

Experimental Protocols & Workflows

The following protocols provide standardized methods for assessing the solubility and stability of this compound malate in an in-vitro laboratory setting.

Protocol: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the kinetic solubility of this compound malate by rapidly precipitating it from a DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

-

Prepare Stock Solution: Create a high-concentration stock solution of this compound malate (e.g., 20 mM) in 100% anhydrous DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration (e.g., 1%).

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).

-

Data Analysis: The kinetic solubility limit is the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

References

Methodological & Application

Application Notes and Protocols for Utilizing Clebopride in Guinea Pig Stomach Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a substituted benzamide with prokinetic properties, primarily utilized for the management of gastrointestinal motility disorders. Its mechanism of action involves a dual role as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[1] This unique pharmacological profile makes it a compound of interest for studying gastric contractility. These application notes provide a detailed protocol for assessing the effects of this compound on guinea pig stomach muscle strips, a valuable ex vivo model for investigating promotility agents. The guinea pig stomach preparation allows for the examination of drug effects on neurally-mediated and direct smooth muscle contractions.

Core Principles

The ex vivo guinea pig stomach strip assay is a robust method to evaluate the contractile or relaxant properties of pharmacological compounds. Isolated strips of gastric smooth muscle are suspended in an organ bath containing a physiological salt solution maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2). The muscle strips are subjected to electrical field stimulation (EFS) to induce neurally-mediated contractions. The tension generated by the muscle is measured using an isometric force transducer. This compound's effects are quantified by observing changes in the amplitude of these EFS-induced contractions. The primary mechanism by which this compound enhances gastric contractility in this model is through the blockade of presynaptic D2 dopamine and α2-adrenergic receptors on cholinergic neurons, which in turn increases the release of acetylcholine (ACh).[2] Additionally, its 5-HT4 receptor agonist activity is known to contribute to its prokinetic effects.[1][3][4]

Data Presentation

Table 1: Effect of this compound on Electrically-Evoked Contractions in Guinea Pig Stomach Strips

| This compound Concentration (M) | Qualitative Effect on Contraction Amplitude | Putative Mechanism of Action |

| 1 x 10⁻⁸ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |

| 1 x 10⁻⁷ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |

| 1 x 10⁻⁶ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |

| 1 x 10⁻⁵ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |

Note: The table summarizes the observed enhancement of electrically-evoked contractions of guinea pig stomach strips in the presence of this compound, as reported by Takeda et al. (1991). The original study did not provide specific quantitative dose-response data in its abstract.

Experimental Protocols

Protocol 1: Preparation of Guinea Pig Stomach Muscle Strips

Materials:

-

Male Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (see composition below)

-

Dissection instruments (scissors, forceps)

-

Petri dish

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Carefully excise the stomach and place it in a Petri dish containing chilled, carbogen-aerated Krebs-Henseleit solution.

-

Open the stomach along the greater curvature and gently rinse the luminal contents with Krebs-Henseleit solution.

-

Cut longitudinal muscle strips (approximately 2 mm wide and 10 mm long) from the fundus or corpus region.

-

Carefully remove the mucosal layer by sharp dissection.

-

Tie silk ligatures to both ends of the muscle strip for mounting in the organ bath.

Protocol 2: Guinea Pig Stomach Contractility Assay

Materials:

-

Isolated guinea pig stomach muscle strip

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution

-

Carbogen gas (95% O2, 5% CO2)

-

Electrical field stimulator with platinum electrodes

-

Data acquisition system

-

This compound stock solution

-

Other pharmacological agents as required (e.g., dopamine, clonidine)

Krebs-Henseleit Solution Composition (mM):

-

NaCl: 118.0

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25.0

-

Glucose: 11.0

Procedure:

-

Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.

-

Mount the prepared stomach muscle strip vertically in the organ bath between a fixed hook and an isometric force transducer.

-

Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

-

Position platinum electrodes parallel to the muscle strip for electrical field stimulation (EFS).

-

After equilibration, elicit submaximal, reproducible contractions using EFS. Note: Optimal EFS parameters should be determined empirically for each tissue, but typical starting parameters for guinea pig gastrointestinal smooth muscle are 40 V, 0.3 Hz frequency, and 3.0 ms pulse duration.

-

Once stable EFS-induced contractions are achieved, establish a baseline recording.

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M.

-

Allow sufficient time for the drug to take effect (typically 15-20 minutes) before recording the contractile response at each concentration.

-

To further investigate the mechanism, the assay can be repeated in the presence of specific antagonists for dopamine or adrenergic receptors.

-

At the end of the experiment, wash the tissue and, if desired, assess its viability by inducing a maximal contraction with a high concentration of a contractile agent (e.g., carbachol or KCl).

-

Record and analyze the data to determine the effect of this compound on the amplitude of EFS-induced contractions.

Visualizations

Caption: Signaling pathway of this compound in enhancing gastric contractility.

Caption: Experimental workflow for the guinea pig stomach contractility assay.

Caption: Logical relationship of this compound's mechanisms of action.

References

- 1. graphyonline.com [graphyonline.com]

- 2. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphyonline.com [graphyonline.com]

Application Notes and Protocols for Clebopride Administration in Animal Models of Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride is a substituted benzamide with prokinetic and antiemetic properties, making it a compound of interest for the treatment of gastroparesis.[1] Its mechanism of action involves a dual role as a dopamine D2 receptor antagonist and a partial agonist of the serotonin 5-HT4 receptor.[1][2] Antagonism of D2 receptors enhances gastrointestinal motility by counteracting the inhibitory effects of dopamine, while agonism of 5-HT4 receptors promotes the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contractions in the gut.[1] These actions collectively contribute to improved gastric emptying and alleviation of symptoms associated with gastroparesis.[1]

These application notes provide detailed protocols for the preclinical evaluation of this compound in established animal models of gastroparesis. The included methodologies for inducing gastroparesis, administering this compound, and assessing its effects on gastric emptying are intended to facilitate standardized and reproducible research in the development of novel therapies for this debilitating condition.

Signaling Pathway of this compound in Gastric Motility

Caption: Mechanism of action of this compound in promoting gastric motility.

Experimental Protocols

I. Induction of Gastroparesis in Animal Models

A. Diabetic Gastroparesis (Streptozotocin-Induced) in Rats

This model mimics gastroparesis associated with diabetes mellitus.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Induction:

-

Fast rats overnight with free access to water.

-

Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.

-

Provide 5% sucrose solution in drinking water for the first 24 hours post-injection to prevent hypoglycemia.

-

Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.

-

Allow 4-8 weeks for the development of gastroparesis. Confirmation of delayed gastric emptying is recommended before initiating treatment studies.

-

B. Pharmacologically-Induced Gastroparesis in Rodents